molecular formula C15H20BrNO4S B13685763 Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate

Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate

Cat. No.: B13685763
M. Wt: 390.3 g/mol
InChI Key: RJWSKEAVNMCOFX-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate is an organic compound with a complex structure, often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom, a Boc-protected amino group, and a thioether linkage, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate typically involves multiple steps One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the desired positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of cancer research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The thioether linkage provides stability and can participate in various biochemical pathways. The bromine atom can also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H20BrNO4S

Molecular Weight

390.3 g/mol

IUPAC Name

methyl 4-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]benzoate

InChI

InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(19)17-7-8-22-12-9-10(16)5-6-11(12)13(18)20-4/h5-6,9H,7-8H2,1-4H3,(H,17,19)

InChI Key

RJWSKEAVNMCOFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCSC1=C(C=CC(=C1)Br)C(=O)OC

Origin of Product

United States

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